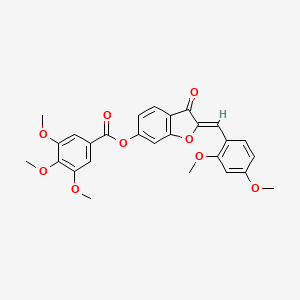

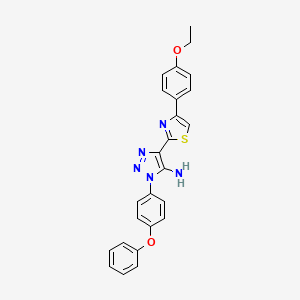

![molecular formula C18H22N4O3 B2987236 N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034201-43-7](/img/structure/B2987236.png)

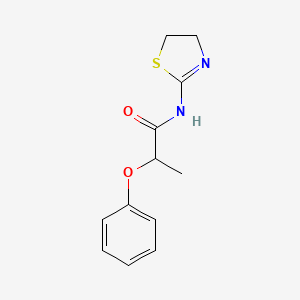

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of aromatic heterocycle consisting of two nitrogen atoms and three carbon atoms . It also contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds .

科学的研究の応用

Molecular Interactions and Receptor Antagonism

Molecular Interaction with CB1 Cannabinoid Receptor : Studies have investigated the molecular interactions of biarylpyrazole compounds with the CB1 cannabinoid receptor, focusing on conformational analyses and the development of pharmacophore models. These studies highlight the importance of specific substituents for receptor binding and activity, contributing to the understanding of receptor-ligand interactions and the design of receptor antagonists (Shim et al., 2002).

Structure-Activity Relationships

Structure-Activity Relationships (SAR) : Research on the SAR of pyrazole derivatives has provided insights into the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. These findings have implications for the design of compounds with potential therapeutic applications, including the modulation of cannabinoid receptor activity (Lan et al., 1999).

Synthesis and Characterization

Novel Compound Synthesis : The synthesis of novel compounds derived from similar molecular frameworks has been explored, demonstrating the chemical versatility and potential for creating diverse molecules with varying biological activities. These studies contribute to the expansion of compound libraries for biological screening and potential drug discovery (Abu‐Hashem et al., 2020).

Tritiation and Radio-labeling

Tritiation for Research Use : The process of tritiation, involving the synthesis of tritium-labeled compounds, plays a crucial role in pharmacological research by enabling the study of drug-receptor interactions and the distribution of compounds within biological systems. This approach has been applied to compounds within the same class for in-depth biological studies (Seltzman et al., 2002).

Glycine Transporter Inhibition

Glycine Transporter 1 Inhibition : The identification and characterization of compounds as inhibitors of the glycine transporter 1 (GlyT1) underscore the potential for targeting neurotransmitter transporters in the development of therapeutic agents for neurological conditions. These studies highlight the therapeutic potential beyond cannabinoid receptor modulation (Yamamoto et al., 2016).

作用機序

Target of Action

The primary target of this compound is the glucose transporter GLUT1 . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells .

Mode of Action

This compound acts as a potent, highly selective, cell-permeable inhibitor of GLUT1 . It binds to GLUT1 and inhibits its function, thereby reducing the uptake of glucose by cells .

Biochemical Pathways

The inhibition of GLUT1 affects the cytochrome P450-mediated polyunsaturated fatty acid epoxide pathway , which is an important biochemical pathway that mediates inflammation and blood pressure regulation . The compound’s action on this pathway can lead to a reduction in blood pressure elevation and inflammatory roles .

Pharmacokinetics

The compound has shown to have an IC50 value of 2 nM in vitro and inhibited glucose uptake by Hela-MaTu cells with an IC50 value of 3.2 nM . This suggests that the compound has a high affinity for its target and is effective at low concentrations . .

Result of Action

The result of the compound’s action is a reduction in glucose uptake by cells , which can lead to a decrease in cellular energy production . This can have various downstream effects, depending on the type of cell and its metabolic needs .

特性

IUPAC Name |

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-12-11-16(21-20-12)22-7-5-13(6-8-22)19-18(23)14-3-2-4-15-17(14)25-10-9-24-15/h2-4,11,13H,5-10H2,1H3,(H,19,23)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAHBSHHNAOQCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=C4C(=CC=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

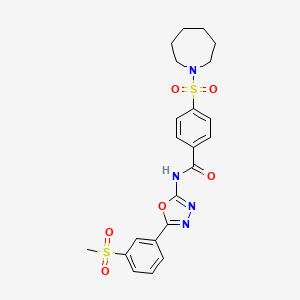

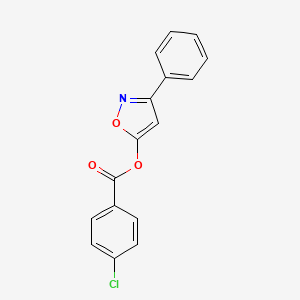

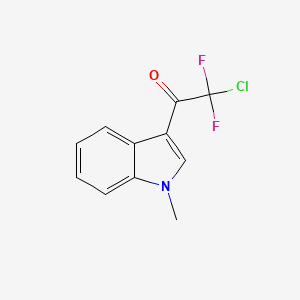

![2-[[3-(4-Bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2987153.png)

![N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine hydrochloride](/img/no-structure.png)

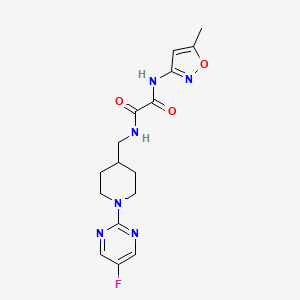

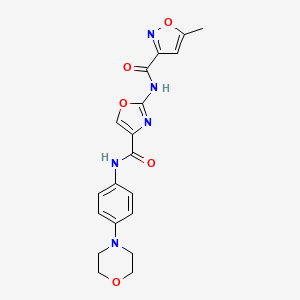

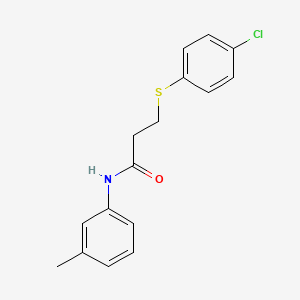

![2-Ethoxy-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2987164.png)